
2-(2,3-Dichlorophenyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dichlorophenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound features a quinazoline core with a 2,3-dichlorophenyl substituent, making it a significant molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenyl)quinazoline typically involves the reaction of anthranilic acid derivatives with substituted aldehydes or ketones. One common method includes the condensation of 2,3-dichlorobenzaldehyde with anthranilamide in the presence of a suitable catalyst under reflux conditions . This reaction yields the desired quinazoline derivative.
Industrial Production Methods: Industrial production of quinazoline derivatives often employs microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis to enhance yield and efficiency . These methods are scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,3-Dichlorophenyl)quinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazolines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that modify the quinazoline core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, nitric acid, sulfuric acid.
Major Products Formed:
- Quinazoline N-oxides
- Dihydroquinazolines
- Halogenated, nitrated, and sulfonated quinazolines
Aplicaciones Científicas De Investigación
2-(2,3-Dichlorophenyl)quinazoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dichlorophenyl)quinazoline involves its interaction with specific molecular targets. It acts as an inhibitor of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival . By inhibiting these kinases, the compound can induce apoptosis in cancer cells and exhibit anti-proliferative effects.
Comparación Con Compuestos Similares
Quinazolinone: A related compound with a similar core structure but different substituents.
2-Chloromethyl-4-methylquinazoline: Another derivative with distinct biological activities.
Uniqueness: 2-(2,3-Dichlorophenyl)quinazoline stands out due to its specific substitution pattern, which imparts unique biological properties. Its dichlorophenyl group enhances its ability to interact with molecular targets, making it a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C14H8Cl2N2 |
|---|---|
Peso molecular |
275.1 g/mol |
Nombre IUPAC |
2-(2,3-dichlorophenyl)quinazoline |
InChI |
InChI=1S/C14H8Cl2N2/c15-11-6-3-5-10(13(11)16)14-17-8-9-4-1-2-7-12(9)18-14/h1-8H |
Clave InChI |
KEVVEUABVWJKRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NC(=N2)C3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-(Cyclopentyloxy)pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11843454.png)
![3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11843455.png)
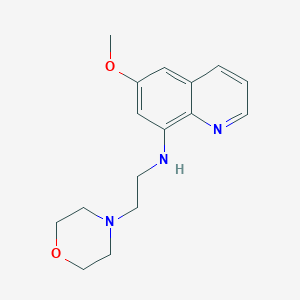
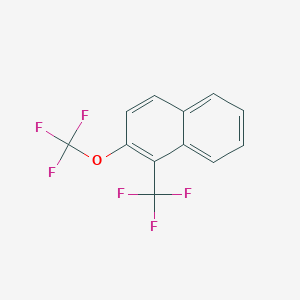
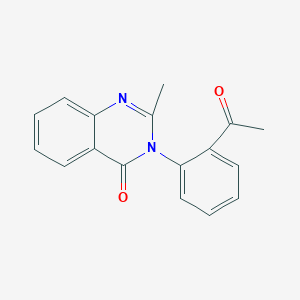


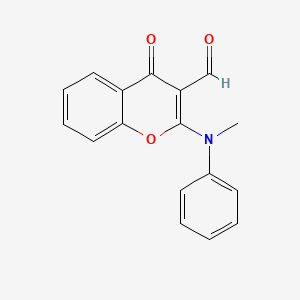
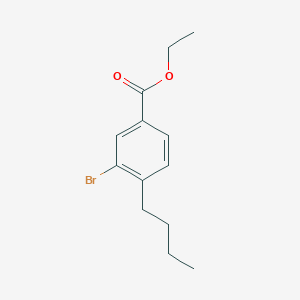
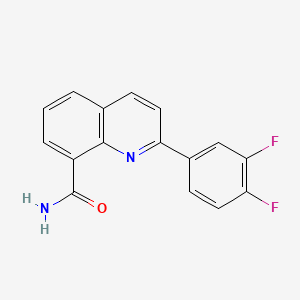

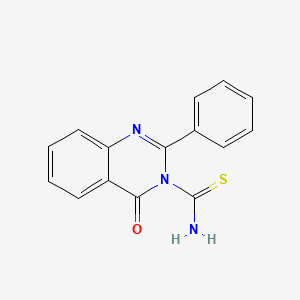
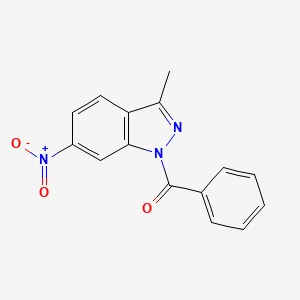
![1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate](/img/structure/B11843537.png)
